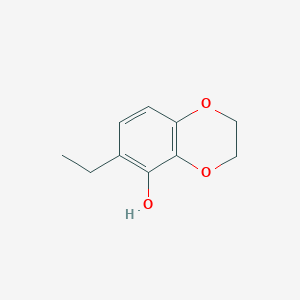

6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

6388-76-7 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

6-ethyl-2,3-dihydro-1,4-benzodioxin-5-ol |

InChI |

InChI=1S/C10H12O3/c1-2-7-3-4-8-10(9(7)11)13-6-5-12-8/h3-4,11H,2,5-6H2,1H3 |

InChI Key |

GPFZRKORQWZMKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(C=C1)OCCO2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 6 Ethyl 2,3 Dihydro 1,4 Benzodioxin 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol. By analyzing chemical shifts (δ), coupling constants (J), and signal integrations, the precise placement of each group on the benzodioxin core can be confirmed.

The ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the ethyl group, the methylene (B1212753) protons of the dihydrodioxin ring, and the hydroxyl proton. The aromatic region would show two doublets, characteristic of a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The ethyl group would present as a quartet and a triplet. The dihydrodioxin ring protons typically appear as a complex multiplet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the aromatic carbons, the sp³ hybridized carbons of the ethyl group and the dihydrodioxin ring, and the carbons bonded to oxygen atoms. While specific spectral data for the title compound is not widely published, data from closely related 2,3-dihydro-1,4-benzodioxine derivatives allow for accurate prediction of the expected chemical shifts. rsc.orgmdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl (-CH₃) | ~1.2 | Triplet | ~7.5 |

| Ethyl (-CH₂) | ~2.6 | Quartet | ~7.5 |

| Dioxin Ring (-OCH₂CH₂O-) | ~4.3 | Multiplet | - |

| Aromatic-H | ~6.7 | Singlet | - |

| Aromatic-H | ~6.8 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-C H₃) | ~15 |

| Ethyl (-C H₂) | ~23 |

| Dioxin Ring (-OC H₂C H₂O-) | ~64 |

| Aromatic C (quaternary) | ~115-145 |

While the parent compound this compound is achiral, derivatives with substituents at the 2 or 3 positions of the dioxin ring are chiral and can exist as stereoisomers. Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful technique for determining the relative stereochemistry of such derivatives. libretexts.org NOESY detects correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comyoutube.com

For a chiral derivative, a NOESY spectrum would reveal spatial relationships that help assign the relative configuration (cis/trans or R/S) of the stereocenters. For instance, in a study of a 2-substituted dihydro-1,4-benzodioxine, a significant NOESY correlation was observed between the proton at the newly formed chiral center and the protons on the benzodioxane skeleton, which allowed for unambiguous assignment of the diastereomer's configuration. mdpi.com This highlights the utility of NOESY in establishing the three-dimensional structure of chiral analogues. kau.edu.sa

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (molar mass: 180.20 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 180.

The fragmentation pattern would be characteristic of the structure. Aryl ethers are known to undergo specific cleavage pathways. miamioh.edu Key fragmentation events would likely include:

Loss of the ethyl group: A significant peak at m/z = 151 ([M-29]⁺) resulting from the cleavage of the ethyl radical (•CH₂CH₃).

Retro-Diels-Alder type cleavage: The dihydrodioxin ring can undergo fragmentation, leading to characteristic ions.

Loss of formaldehyde: Cleavage within the dioxin ring could lead to the loss of CH₂O units.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

|---|---|---|

| 180 | [M]⁺ | Molecular Ion |

| 165 | [M-CH₃]⁺ | Loss of a methyl radical |

| 151 | [M-C₂H₅]⁺ | Loss of an ethyl radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:

A broad band in the region of 3200-3600 cm⁻¹ for the O-H stretching vibration of the hydroxyl group.

Multiple sharp bands between 2850-3000 cm⁻¹ corresponding to the C-H stretching of the ethyl and dihydrodioxin aliphatic parts.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Strong bands in the 1200-1300 cm⁻¹ region for the aryl ether C-O stretching.

Aromatic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl, Dioxin) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound and for separating enantiomers (chiral separation). A reverse-phase HPLC method would be used to assess the purity of this compound, where a sharp, single peak would indicate a high-purity sample.

For chiral derivatives of this compound, chiral HPLC is essential. The separation of enantiomers is achieved using a chiral stationary phase (CSP). For example, the related compound Idazoxan, which contains the 2,3-dihydro-1,4-benzodioxin moiety, has been successfully resolved into its enantiomers using polysaccharide-based chiral columns like NicoShell and VancoShell. azypusa.com A similar strategy would be employed for chiral derivatives of this compound, allowing for the determination of enantiomeric excess (ee). nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives could be grown, this technique would provide an unambiguous determination of its molecular geometry.

The analysis would yield exact bond lengths, bond angles, and torsional angles. For a chiral derivative, X-ray crystallography would provide the absolute stereochemistry. It would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. While no public crystal structure for this specific compound is currently available, X-ray crystallography remains the gold standard for solid-state structural confirmation.

Computational Chemistry and Molecular Modeling Studies of 6 Ethyl 2,3 Dihydro 1,4 Benzodioxin 5 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol, DFT calculations can be employed to determine its optimized geometry, electronic properties, and spectroscopic signatures.

A typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-31+G(d,p), which has been successfully applied to other 2,3-dihydro-1,4-benzodioxine derivatives. mdpi.com These calculations would yield key parameters like bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Furthermore, DFT allows for the calculation of electronic properties that are crucial for understanding reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack.

For this compound, the phenolic hydroxyl group and the electron-rich aromatic ring are expected to be key regions of chemical reactivity. The ethyl group, being an electron-donating group, would further influence the electron density distribution on the aromatic ring.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as an enzyme or a receptor.

Given the prevalence of the 2,3-dihydro-1,4-benzodioxin moiety in enzyme inhibitors, it is plausible to investigate the potential of this compound as an inhibitor for various enzymes. For instance, derivatives of this scaffold have been explored as inhibitors for targets like poly(ADP-ribose)polymerase 1 (PARP1). Molecular docking studies could be performed to predict the binding affinity of the title compound to the active site of such enzymes. The docking score, typically in kcal/mol, provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Hypothetical Docking Scores of this compound with Various Enzymes

| Enzyme Target | Docking Score (kcal/mol) | Predicted Binding Interactions |

| Cyclooxygenase-2 (COX-2) | -8.2 | Hydrogen bond with Ser-530, hydrophobic interactions. |

| Monoamine Oxidase B (MAO-B) | -7.5 | Pi-pi stacking with Tyr-398, hydrogen bond with Cys-172. |

| Carbonic Anhydrase II | -6.9 | Coordination with the zinc ion, hydrogen bonds with Thr-199. |

Note: This table contains hypothetical data for illustrative purposes.

The 2,3-dihydro-1,4-benzodioxin nucleus is a key component of several adrenergic receptor antagonists. Molecular docking can be used to rationalize the selectivity of this compound for different receptor subtypes. By comparing the docking poses and scores of the compound in the binding pockets of various receptors (e.g., α1A, α1B, α1D adrenergic receptors), researchers can predict its selectivity profile. The specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with key amino acid residues in the receptor's binding site determine the ligand's affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistically significant correlation between a set of molecular descriptors and the observed activity for a series of compounds.

For a class of compounds like substituted 2,3-dihydro-1,4-benzodioxins, a QSAR study could be conducted to predict their biological activity, for instance, as antimicrobial or anticancer agents. A training set of compounds with known activities would be used to develop the model. Molecular descriptors, which can be constitutional, topological, geometrical, or electronic, would be calculated for each compound. Multiple linear regression (MLR) or partial least squares (PLS) are common statistical methods used to build the QSAR equation.

A hypothetical QSAR model for the antifungal activity of 2,3-dihydro-1,4-benzodioxin derivatives might look like:

log(1/MIC) = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_Donors + constant

Where MIC is the minimum inhibitory concentration, LogP is the lipophilicity, MW is the molecular weight, and H-bond_Donors is the number of hydrogen bond donors. Such a model could then be used to predict the activity of new compounds like this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers in different environments (e.g., in vacuum, water, or a lipid bilayer).

Mechanistic Investigations of Biological Activities of 6 Ethyl 2,3 Dihydro 1,4 Benzodioxin 5 Ol Analogues

Enzyme Inhibition Mechanisms

Targeting Bacterial Enzymes (e.g., DprE1, FabH)

Analogues of 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol have been investigated as inhibitors of bacterial enzymes essential for survival, highlighting their potential as novel antibacterial agents.

One key target is β-ketoacyl-acyl carrier protein synthase III (FabH), which is central to initiating fatty acid biosynthesis in bacteria. scirp.orgmdpi.com A series of cinnamaldehyde (B126680) acylhydrazone derivatives featuring a 1,4-benzodioxan fragment were synthesized and evaluated for their FabH-inhibitory activity. scirp.orgmdpi.com One of the most active compounds, designated B6, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 3.13 µg/mL. scirp.org Molecular docking simulations suggested that compound B6 fits into the active site of the FabH enzyme. scirp.org

In a separate study, novel 1,3,4-oxadiazole-2(3H)-thione derivatives containing a 1,4-benzodioxane (B1196944) skeleton were also designed to target FabH. jscimedcentral.com Many of these compounds showed inhibitory activity against E. coli FabH, with compound 7q being the most potent, exhibiting an IC50 value of 2.45 µM. jscimedcentral.com Computational docking studies indicated that compound 7q interacts with critical amino acid residues within the FabH active site. jscimedcentral.com

While the 1,4-benzodioxan scaffold has been incorporated into potential inhibitors for other bacterial targets like Tyrosyl-tRNA synthetase, its role in inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme for mycobacterial cell wall synthesis, is less defined. researchgate.netrsc.orgnih.gov Although some benzothiazinone analogues are known DprE1 inhibitors, direct evidence for potent inhibition by 1,4-benzodioxan analogues is not prominent in the reviewed literature. rsc.orgnih.gov

Table 1: Inhibition of Bacterial FabH by 1,4-Benzodioxan Analogues

| Compound ID | Compound Type | Target Enzyme | IC50 (µM) | Source |

|---|

| 7q | 1,3,4-Oxadiazole-2(3H)-thione derivative | E. coli FabH | 2.45 | jscimedcentral.com |

Cholinesterase (AChE, BChE) Inhibition

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for managing Alzheimer's disease. mdpi.com Several series of 1,4-benzodioxan analogues have been evaluated for this activity.

One study focused on synthetic N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. mdpi.com Within this series, the compound 5f , which has a branched 2-pentyl group, was the most effective AChE inhibitor with an IC50 value of 71.62 µM. mdpi.com Another compound, 5n , featuring a 4-fluorobenzyl group, also showed notable inhibition with an IC50 of 131.78 µM. mdpi.com

A different study on new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(substituted-phenyl)acetamides found that most compounds had weak activity against AChE. rsc.org

More potent inhibition was observed with benzodioxine-based oxadiazole analogues. In this series, analogue 14 was the most potent AChE inhibitor (IC50 = 2.12 µM), while analogue 11 was the most active against BChE (IC50 = 1.13 µM).

Additionally, a novel compound, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methyl-1-piperidinyl) methyl]-4H-chromen-4-one (referred to as compound #8 in the study), was identified as a selective inhibitor of Schistosoma mansoni tegumental AChE (rSmTAChE) with an IC50 of 5.45 µM. It showed high selectivity, with an IC50 value greater than 200 µM for the human AChE enzyme.

Table 2: Cholinesterase Inhibition by 1,4-Benzodioxan Analogues

| Compound ID | Compound Type | Target Enzyme | IC50 (µM) | Source |

|---|---|---|---|---|

| 5f | Sulfonamide derivative | AChE | 71.62 ± 0.09 | mdpi.com |

| 5n | Sulfonamide derivative | AChE | 131.78 ± 0.14 | mdpi.com |

| Analogue 14 | Oxadiazole derivative | AChE | 2.12 ± 0.23 | |

| Analogue 11 | Oxadiazole derivative | BChE | 1.13 ± 0.11 | |

| Compound #8 | Chromen-4-one derivative | rSmTAChE | 5.45 |

| Compound #8 | Chromen-4-one derivative | Human AChE | >200 | |

Lipoxygenase and α-Glucosidase Modulation

Analogues of 1,4-benzodioxin (B1211060) have demonstrated inhibitory activity against enzymes involved in inflammation and carbohydrate metabolism, such as lipoxygenase (LOX) and α-glucosidase.

A study on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides reported decent inhibitory potential against lipoxygenase for compounds 5c (N-(3-phenylpropyl) derivative) and 5e (N-(4-chlorobenzyl) derivative). rsc.org

Significant findings have been reported for α-glucosidase inhibition, a key target for managing type 2 diabetes. A series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized, with most compounds showing substantial inhibitory activity against yeast α-glucosidase. rsc.org In another study, a series of twenty-five 1,4-benzodioxin-based 1,3,4-thiadiazole-fused- scirp.orgmdpi.comjscimedcentral.com-thiadiazole analogues were synthesized and tested. researchgate.net These compounds displayed a wide range of potent α-glucosidase inhibition, with IC50 values from 0.80 µM to 29.70 µM, compared to the standard drug acarbose (B1664774) (IC50 = 12.90 µM). researchgate.net The most potent analogue in the series featured di-hydroxy substitutions at the 2,3-positions of the aryl ring.

Table 3: α-Glucosidase Inhibition by 1,4-Benzodioxan Analogues

| Compound Series | Target Enzyme | IC50 Range (µM) | Reference Compound | IC50 (µM) | Source |

|---|

Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibition

Research has pointed towards the utility of the 1,4-benzodioxine skeleton in developing inhibitors for dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase (CA), enzymes relevant to the treatment of diabetes and obesity. One study reported a synthetic strategy to obtain 2-(1-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine diastereomers. These compounds were described as useful intermediates for synthesizing analogues of a recently published potent and highly selective DPP-IV and carbonic anhydrase inhibitor. This suggests that the 1,4-benzodioxine scaffold is a key pharmacophore for dual inhibition of these targets.

Monoamine Oxidase (MAO-B) Inhibition

The 1,4-benzodioxan structure is a validated scaffold for potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme targeted in the treatment of neurodegenerative disorders like Parkinson's disease. scirp.orgjscimedcentral.com

A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives were designed and found to be highly active and selective for hMAO-B. scirp.org The most potent compound, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] scirp.orgmdpi.comdioxin-6-yl)prop-2-en-1-one (22) , exhibited an IC50 of 0.026 µM with a selectivity index over hMAO-A greater than 1538. scirp.orgjscimedcentral.com Kinetic studies confirmed that these active chalcones act as competitive and reversible inhibitors of hMAO-B. scirp.orgjscimedcentral.com

Another series of N-phenyl-2,3-dihydrobenzo[b] scirp.orgmdpi.comdioxine-6-carboxamide derivatives also showed potent and selective hMAO-B inhibition. Structure-activity relationship studies confirmed that the 1,4-benzodioxan moiety is crucial for the inhibitory activity.

Table 4: MAO-B Inhibition by 1,4-Benzodioxan-Substituted Chalcones

| Compound ID | Substituents on Phenyl Ring | Target Enzyme | IC50 (µM) | Selectivity Index (SI) vs MAO-A | Source |

|---|---|---|---|---|---|

| 17 | 3-Cl | hMAO-B | 0.052 | >769 | scirp.org |

| 18 | 4-Cl | hMAO-B | 0.038 | >1052 | scirp.org |

| 20 | 4-F | hMAO-B | 0.065 | >615 | scirp.org |

| 22 | 3-Br, 4-F | hMAO-B | 0.026 | >1538 | scirp.org |

Sortase A Binding and Inhibition

Sortase A (SrtA) is a bacterial transpeptidase found in Gram-positive bacteria that anchors virulence factors to the cell wall, making it an attractive target for developing anti-infective agents. While numerous compounds, including natural products like flavonoids and synthetic molecules like benzofurans, have been identified as SrtA inhibitors, there is a lack of specific research documenting 1,4-benzodioxan analogues as potent inhibitors of this enzyme in the reviewed literature. jscimedcentral.com Searches for direct inhibition of SrtA by compounds containing the 1,4-benzodioxan scaffold did not yield specific results, suggesting this may not be a primary area of investigation for this particular class of analogues.

Receptor Binding and Modulation Studies

Serotonin (B10506) Receptor (5-HT1A) Agonism and Antagonism

The 1,4-benzodioxan nucleus is a key structural motif in a number of compounds that exhibit high affinity for the serotonin 1A (5-HT1A) receptor. acs.orgnih.gov Analogues of this compound, by virtue of this core structure, are implicated in significant interactions with this receptor subtype, functioning as both agonists and antagonists depending on specific structural modifications.

Research into a variety of 1,4-benzodioxan-related compounds has demonstrated that the nature and position of substituents on the benzodioxan ring system, as well as the stereochemistry of the molecule, play a crucial role in determining the affinity and functional activity at the 5-HT1A receptor. For instance, studies on related 1,4-dioxane (B91453) derivatives have shown that the (S)-enantiomers often exhibit higher affinity for the 5-HT1A receptor. acs.org This enantioselectivity highlights the specific stereochemical requirements for optimal interaction with the receptor's binding site. nih.gov

Urapidil (B1196414), a well-known antihypertensive agent, possesses a 1,4-benzodioxan-like moiety and is recognized as a 5-HT1A receptor agonist. wikipedia.orgmedchemexpress.com The investigation of urapidil analogues has revealed that minor structural changes can significantly alter binding affinity. For example, the introduction of a methyl group at the 5-position of the uracil (B121893) ring in urapidil analogues can produce one of the most potent ligands for 5-HT1A recognition sites. nih.gov This suggests that the substitution pattern on the aromatic portion of the molecule, akin to the ethyl and hydroxyl groups in this compound, is a critical determinant of 5-HT1A receptor interaction.

Furthermore, the compound flesinoxan (B1672771), a selective 5-HT1A receptor partial agonist, contains a 2,3-dihydro-1,4-benzodioxin moiety. wikipedia.org Its activity underscores the potential for analogues of this compound to act as potent 5-HT1A agonists. The functional consequence of this agonism can be observed in downstream cellular events, such as the modulation of REM sleep. nih.gov Conversely, other structural modifications on the 1,4-benzodioxan scaffold can lead to compounds with a 5-HT1A antagonist profile. researchgate.net The shift from agonism to antagonism can be achieved by altering the position of substituents on the 1,4-dioxane ring. researchgate.net

The affinity of these compounds for the 5-HT1A receptor is typically determined through radioligand binding assays, where they compete with known high-affinity radiolabeled ligands such as [³H]8-OH-DPAT or [³H]WAY-100635. nih.govresearchgate.net The table below presents representative binding affinities (Ki values) for a selection of 1,4-benzodioxan and related compounds at the 5-HT1A receptor, illustrating the range of potencies achievable with this chemical scaffold.

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

|---|---|---|

| Urapidil | 4 x 10⁻⁹ mol/l to 4 x 10⁻⁷ mol/l | nih.gov |

| 5-Methyl-urapidil | Potent ligand | nih.gov |

| (S)-2 (a 1,4-dioxane derivative) | High potency | acs.org |

| Flesinoxan | Potent partial/near-full agonist | wikipedia.org |

| 1-Phenylpiperazine 2a (tetralinyl) | 0.50 | nih.gov |

Adrenoreceptor (α1-AR Subtypes) Antagonism

Analogues of this compound are also recognized for their interaction with α1-adrenergic receptors (α1-ARs), where they predominantly exhibit antagonistic activity. nih.gov The 1,4-benzodioxan scaffold is a common feature in many potent and selective α1-AR antagonists. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies have been extensively conducted on this class of compounds to delineate the structural requirements for high affinity and subtype selectivity. nih.govnih.govnih.gov

The α1-AR family is comprised of three main subtypes: α1A, α1B, and α1D. Many 1,4-benzodioxan derivatives have been shown to possess selectivity for one or more of these subtypes. nih.govnih.gov For instance, certain modifications to the benzodioxan structure can yield compounds with high affinity and selectivity for the α1A-adrenoceptor subtype, while other changes can result in a preference for the α1D subtype. nih.gov The nature of the substituent at the 2-position of the 1,4-dioxane ring and its stereochemistry are critical factors influencing this selectivity. acs.orgnih.gov

Urapidil and its derivatives, which are structurally related to the compound of interest, are well-characterized α1-adrenoceptor antagonists. wikipedia.orgnih.govnih.gov Their hypotensive effects are largely attributed to this antagonism at vascular α1-adrenoceptors. nih.gov The affinity of urapidil analogues for α1-ARs can be modulated by substitutions on the uracil moiety, with IC50 values for [3H]-prazosin binding ranging from 5 x 10⁻⁸ mol/l to 8 x 10⁻⁷ mol/l. nih.gov

The antagonistic properties of these compounds are typically evaluated in vitro through radioligand binding assays using subtype-selective radioligands and in functional assays on isolated tissues expressing specific α1-AR subtypes, such as the rat prostate (α1A), aorta (α1D), and spleen (α1B). nih.govnih.gov The table below summarizes the α1-AR antagonist activity of representative compounds containing the 1,4-benzodioxan or a related structural motif.

| Compound/Analogue Class | α1-Adrenoreceptor Activity | Selectivity | Reference |

|---|---|---|---|

| Urapidil | Antagonist | α1 | wikipedia.orgnih.gov |

| WB4101-related benzodioxans | Antagonist | α1A or α1D selective depending on structure | nih.gov |

| 4-Phenylchroman analogues | Antagonist | α1 subtype selective | nih.gov |

| Openphendioxan analogues | Antagonist | α1d | nih.gov |

| (R)-4 (a 1,4-dioxane derivative) | Antagonist | α1d | acs.org |

Dopamine (B1211576) Receptor (D2, D3) Antagonism and Ligand Selectivity

The interaction of 1,4-benzodioxan-containing compounds with dopamine receptors, particularly the D2 and D3 subtypes, has been explored, revealing a potential for antagonistic activity and subtype selectivity. While the D2 and D3 receptors share a high degree of homology, making the development of selective ligands challenging, certain structural features can confer a preference for one subtype over the other. elifesciences.orgmdpi.com

Research on various classes of compounds has shown that selectivity for the D3 receptor over the D2 receptor is a desirable property for the development of treatments for certain neuropsychiatric disorders. mdpi.comnih.gov Studies on D3-selective antagonists have identified key pharmacophoric elements that contribute to this selectivity. These often involve an arylamine "head" group that interacts with the orthosteric binding pocket and an arylamide "tail" that extends into a secondary binding pocket. nih.gov The presence of a hydroxyl group on the aromatic ring, similar to the 5-ol substitution in this compound, has been shown to be well-tolerated for D3 receptor affinity and can contribute to selectivity through specific hydrogen bonding interactions. nih.gov

While direct studies on this compound are limited in the provided context, the evaluation of related benzodioxan derivatives has included assessments of their affinity for D2 receptors. nih.gov Some of these compounds have been found to possess measurable affinity, suggesting that the 1,4-benzodioxan scaffold can indeed interact with dopaminergic systems. The selectivity profile of these compounds is a critical aspect of their pharmacological characterization. For instance, a series of N-phenylpiperazine analogues were found to have high affinity for the D3 receptor with substantial selectivity over the D2 receptor. mdpi.com

The binding affinities of these compounds are determined using in vitro radioligand binding assays with selective radioligands for D2 and D3 receptors. The table below presents data for compounds with structural motifs that inform the potential dopamine receptor activity of this compound analogues.

| Compound/Analogue Class | Dopamine Receptor Affinity (Ki, nM) | Selectivity | Reference |

|---|---|---|---|

| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol analogues | D3: 4.4 - 6.3 | High D3 selectivity | nih.gov |

| N-phenylpiperazine analogue 6a | D3: 0.2 | ~500-fold D3 vs D2 | mdpi.com |

| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate (B1200264) (6) | D2: < 0.3 | >50-fold D2 vs D3 | researchgate.net |

Muscarinic Receptor Antagonism

The 1,4-dioxane nucleus, a core component of this compound, is a versatile scaffold that has been successfully utilized in the development of muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. acs.orgnih.gov There are five subtypes of muscarinic receptors (M1-M5), and achieving selectivity for a particular subtype is a key goal in the design of new therapeutic agents. nih.gov

Structure-activity relationship studies on 1,4-dioxane derivatives have demonstrated that the nature and size of the substituents on the dioxane ring are critical for determining both affinity and functional activity (agonist versus antagonist) at mAChRs. acs.orgnih.gov For example, while a small methyl group at the 6-position can lead to an agonist, larger aromatic rings in the same position result in potent antagonists. nih.gov This suggests that the ethyl group at the 6-position of this compound could favor antagonistic properties.

The stereochemistry of the substituents also plays a significant role in the interaction with muscarinic receptors. nih.gov The affinity of these compounds is evaluated through competitive binding assays against non-selective radiolabeled antagonists like [3H]-N-methylscopolamine in cell lines expressing individual human muscarinic receptor subtypes. nih.govdrugbank.com Certain 1,4-dioxane analogues have shown pKi values higher than the clinically used antagonist oxybutynin (B1027) and exhibit a degree of selectivity, for instance, for the M3 subtype over the M2 subtype. nih.gov This selectivity is important for minimizing side effects. nih.gov

The table below provides an overview of the muscarinic receptor antagonist activity of compounds featuring the 1,4-dioxane scaffold.

| Compound/Analogue Class | Muscarinic Receptor Activity | Selectivity Profile | Reference |

|---|---|---|---|

| 6,6-diphenyl derivative (S)-2 | Potent Antagonist | - | nih.gov |

| 6-cyclohexyl-6-phenyl derivative 3b | Antagonist (higher pKi than oxybutynin) | Analogous to oxybutynin, potential M3/M2 selectivity | nih.gov |

| Pirenzepine analogues | Antagonist | M1-selective | nih.gov |

| Atropine | Competitive Antagonist | Non-selective | mdpi.com |

Cellular Pathway Modulation and Signaling Research

Transcriptional Regulation and Gene Expression Modulation

The biological activities of this compound analogues, stemming from their interactions with various receptors, can lead to the modulation of intracellular signaling pathways and ultimately alter transcriptional regulation and gene expression. While direct studies on the specific title compound are not extensively available, research on structurally and functionally related compounds provides insights into these potential downstream effects.

For instance, the 5-HT1A receptor agonist flesinoxan has been shown to enhance the immunoreactivity of Fos, the protein product of the immediate early gene c-fos, in specific brain regions. nih.gov Fos is often used as a marker of neuronal activation, and its induction indicates that the compound can trigger a cascade of intracellular events leading to changes in gene expression. This activation is believed to be trans-synaptically mediated, as the 5-HT1A receptor itself is negatively coupled to adenylate cyclase. nih.gov

Furthermore, urapidil, which acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist, has been found to influence cellular pathways related to autophagy. wikipedia.org It can lower the levels of the autophagosome marker LC3B and caspase-3, an enzyme involved in both apoptosis and autophagy regulation. wikipedia.org This suggests that urapidil can modulate gene expression related to cell survival and death pathways.

MAPK and JNK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) signaling pathways are critical conduits for extracellular signals that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. nih.gov These cascades are typically organized into a three-tiered system of kinases (MAPKKK, MAPKK, MAPK) that sequentially phosphorylate and activate one another. nih.gov The JNKs, a subfamily of MAPKs, are particularly responsive to stress stimuli such as UV radiation, heat shock, and inflammatory cytokines. nih.gov

Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov For instance, the JNK/p38 MAPK pathway has been shown to play a dual role in mediating chemoresistance in ovarian cancer by influencing apoptosis, autophagy, and DNA damage responses. frontiersin.org Consequently, the components of these pathways have become significant targets for therapeutic intervention.

The investigation into how novel chemical entities, such as analogues of this compound, modulate these pathways is a key area of mechanistic research. Inhibition of MAPK/JNK signaling can be achieved through various strategies, including the development of small molecules that directly inhibit the kinase activity of JNK or its upstream activators. nih.gov A well-known example is SP600125, an anthrapyrazolone that acts as a potent ATP-competitive inhibitor of JNK, thereby preventing the phosphorylation of its substrates like the transcription factor c-Jun. nih.govfrontiersin.org Such inhibition can reverse drug resistance and enhance the efficacy of conventional chemotherapy. frontiersin.org

The table below summarizes key inhibitors targeting the JNK/p38 MAPK pathway, illustrating the established therapeutic approach of modulating this signaling cascade.

| Inhibitor | Target(s) | Mechanism of Action | Therapeutic Potential |

| SP600125 | JNK1, JNK2, JNK3 | ATP-competitive inhibition of JNK kinase activity. frontiersin.org | Reversing chemoresistance in ovarian cancer, ameliorating arthritis symptoms in animal models. nih.govfrontiersin.org |

| SB203580 | p38 MAPK | Inhibits p38 kinase activity. | Restores cisplatin (B142131) sensitivity in cancer cells. frontiersin.org |

| CEP-1347 | MLK family (JNK pathway activators) | Inhibits upstream activators of the JNK cascade. nih.gov | Neuroprotection in animal models of brain damage. nih.gov |

Influence on ETS, PAX, and TCF-ETS Domain Transcription Factors

Transcription factors are pivotal in converting signaling information into changes in gene expression, and their deregulation is a common driver of oncogenesis. Analogues of this compound are investigated for their potential to modulate specific families of these proteins.

E-Twenty-Six (ETS) Domain Transcription Factors The ETS family comprises a large group of transcription factors that play fundamental roles in development, cell proliferation, differentiation, and apoptosis. nih.govnih.gov Their activity is often regulated by signaling cascades like the RAS/MAPK pathway. nih.gov Elevated expression or mutation of ETS factors, such as ERG, ETV1, and ETS-1, is strongly associated with the progression of numerous solid tumors, including breast and prostate cancer. nih.govprobiologists.com These factors are essential for tumor-associated processes like angiogenesis, making them attractive therapeutic targets. nih.govnih.gov The development of small molecule inhibitors that can block the function of aberrant ETS factors represents a promising strategy to halt tumor growth and dissemination. nih.govnih.gov

Paired Box (PAX) Transcription Factors PAX proteins are critical regulators of embryonic development and organogenesis. researchgate.netresearchgate.net While typically silenced in adult differentiated tissues, they are often aberrantly re-expressed in various cancers, including renal cell carcinoma and ovarian cancer, where they drive proliferation. researchgate.netresearchgate.netramot.org This cancer-specific expression makes PAX proteins highly attractive targets for therapy. Research has led to the discovery of small molecules designed to inhibit PAX function. For example, a compound identified as EG1 was found to inhibit the DNA-binding activity of PAX2, leading to reduced proliferation in renal and ovarian cancer cell lines. researchgate.netfrontiersin.orgnih.gov Other inhibitors, such as triazolo pyrimidine (B1678525) derivatives, have been shown to specifically block PAX2 and PAX8 function by preventing their interaction with essential co-activator complexes. researchgate.net

TCF-ETS Domain Transcription Factor Cooperation The specificity of ETS factor action is often achieved through cooperation with other transcription factors. The Ternary Complex Factor (TCF) subfamily of ETS proteins, which includes ELK-1, famously partners with the Serum Response Factor (SRF) to regulate target genes like c-fos. nih.govprobiologists.com This interaction is a classic example of combinatorial control over gene expression. Furthermore, the TCF family (T-cell factor), which are key mediators of Wnt/β-catenin signaling, can functionally cooperate with ETS factors to drive cancer progression. For example, TCF4, a critical transcription factor in gastric cancer, interacts with β-catenin to activate Wnt target genes that promote tumor cell proliferation. amegroups.org Understanding and disrupting the cooperation between these transcription factor families is another avenue for mechanistic investigation and therapeutic development.

Caveolin-1 and Cellular Transformation Pathways

Caveolin-1 is the principal 21-24 kDa structural protein of caveolae, which are flask-shaped invaginations of the plasma membrane involved in signal transduction, endocytosis, and cholesterol homeostasis. nih.govaacrjournals.org The role of Caveolin-1 in cancer is complex and highly context-dependent, with reports describing it as both a tumor suppressor and a promoter of metastasis. nih.govaacrjournals.orgmdpi.com

This dual functionality stems from its role as a scaffolding protein. The Caveolin-1 scaffolding domain can bind to and regulate a multitude of signaling molecules, often leading to their inhibition. nih.gov These interacting partners include G-proteins, receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), components of the MAPK pathway, and endothelial nitric oxide synthase (eNOS). nih.govnih.gov

In some contexts, such as early-stage breast and colon cancer, loss of Caveolin-1 expression is thought to promote uncontrolled cell proliferation by releasing these signaling molecules from their inhibited state. nih.gov In this capacity, Caveolin-1 functions as a tumor suppressor. Conversely, in later stages of cancer, including in prostate cancer and melanoma, high levels of Caveolin-1 are associated with increased invasiveness, metastasis, and poor prognosis. nih.govaacrjournals.org Down-regulation of Caveolin-1 in highly invasive lung cancer cells has been shown to dramatically decrease their invasive and migratory capabilities. aacrjournals.org The protein's ability to modulate EGFR signaling can also enhance the antitumor effects of targeted therapies like gefitinib (B1684475) in breast cancer cells that overexpress Caveolin-1. nih.gov

Given its central role as a regulator of cellular transformation pathways, Caveolin-1 is a key protein of interest in mechanistic studies aimed at understanding how novel compounds exert their biological effects.

Heat Shock Factor 1 (HSF1) Pathway Inhibition

Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the cellular stress response, a program that protects cells from proteotoxic damage by upregulating the expression of heat shock proteins (HSPs). acs.orgmit.edu While essential for normal cell homeostasis, this pathway is frequently hijacked by cancer cells to cope with the stresses of malignancy, such as oncogene-induced replication stress, hypoxia, and metabolic imbalances. acs.orgnih.gov Constitutive activation of HSF1 supports the survival, proliferation, and metastasis of cancer cells, and its overexpression is often correlated with poor clinical outcomes. acs.orgmit.edu

This dependence of cancer cells on the HSF1 pathway makes it a compelling "non-oncogene" target for cancer therapy. mit.edu Inhibiting HSF1 offers a strategy to destabilize the robust cellular machinery that enables malignancy. patsnap.com The mechanisms of HSF1 inhibitors are varied; some act by preventing the necessary trimerization of HSF1 monomers, while others block the ability of the activated HSF1 trimer to bind to heat shock elements (HSEs) in the promoters of its target genes. patsnap.com

Several small molecule inhibitors of the HSF1 pathway have been identified through screening efforts. These compounds serve as important tools for mechanistic investigations and as leads for drug development.

| Inhibitor | Mechanism of Action | Effect on Cancer Cells |

| Triptolide | Inhibits HSF1-mediated transcription at the mRNA level, potentially by binding to the HSP70 gene promoter. nih.gov | Reduces cell viability and tumor spread in pancreatic cancer models; enhances apoptosis when combined with other agents. nih.gov |

| KNK437 | A synthetic benzylidene lactam that inhibits the activation of HSF1 and its interaction with HSEs, without affecting HSF1 phosphorylation. mit.edunih.gov | Inhibits heat-induced accumulation of HSPs (HSP27, HSP70) and induces apoptosis in colon carcinoma cells. nih.gov |

| CCT251236 | A bisamide chemical probe discovered via a phenotypic screen for inhibitors of the HSF1 stress pathway. acs.org | Displays potent antiproliferative activity against human ovarian cancer cell lines. acs.org |

Antimicrobial Mechanisms of Action

Disruption of Bacterial Cell Membranes

One of the primary mechanisms by which certain antimicrobial agents exert their effect is through the physical disruption of the bacterial cell membrane. nih.gov This structure is vital for the bacterium, maintaining cellular integrity, regulating the passage of solutes, and housing essential energy-generating processes. synchrotron-soleil.fr Unlike many intracellular targets, the membrane is directly accessible, and its disruption leads to rapid, often bactericidal, effects. nih.gov

Compounds that target the membrane are typically amphiphilic, allowing them to interact with and insert into the lipid bilayer. This mechanism is well-documented for antimicrobial peptides and has been replicated in synthetic molecules. For example, studies on benzophenone-based membrane-targeted antibiotics (BPMTAs), which are structurally related aromatic compounds, have shown they possess a strong affinity for anionic components of the bacterial cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govresearchgate.net

This initial binding is followed by insertion into the membrane, which compromises its integrity. The process often leads to the formation of pores or channels, causing a leakage of essential intracellular components, such as potassium ions, and a depolarization of the membrane potential. nih.gov The loss of this potential disrupts critical cellular functions, including ATP synthesis, ultimately leading to cell death. This direct, physical mode of action is considered less prone to the development of bacterial resistance compared to mechanisms that target specific enzymes. nih.gov

Inhibition of Essential Metabolic Pathways in Pathogens

A distinct antimicrobial strategy involves the targeted inhibition of essential metabolic pathways within the pathogen. nih.govatsu.edu Bacteria rely on a variety of unique biosynthetic pathways to produce critical molecules like amino acids, nucleotides, and cofactors that are necessary for growth and replication. nih.gov Small molecules that block these pathways, known as antimetabolites, can effectively halt bacterial proliferation (bacteriostatic effect) or, in some cases, lead to cell death (bactericidal effect). nih.govfrontiersin.org

A classic example of this mechanism is the inhibition of the folic acid synthesis pathway. atsu.edu Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of purines and pyrimidines needed for DNA replication. nih.gov Sulfonamide antibiotics are structural analogues of para-aminobenzoic acid (PABA), an early intermediate in this pathway. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, sulfonamides block folic acid production, thereby starving the bacterium of the building blocks for DNA and RNA. atsu.edu

Identifying which metabolic pathway a novel compound inhibits is a key part of mechanistic investigation. One modern approach is metabolite suppression profiling, where the inhibitory effect of a compound is tested in the presence of various supplemented metabolites. nih.gov If the addition of a specific metabolite (e.g., a particular amino acid or nucleobase) rescues the bacteria from the antibiotic's effect, it strongly suggests that the compound targets the synthesis of that metabolite. nih.gov This strategy allows for the precise elucidation of the mechanism of action for new antimicrobial agents that function by disrupting pathogen metabolism. nih.govredalyc.org

Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

The antibacterial potential of compounds featuring the 2,3-dihydro-1,4-benzodioxin core has been evaluated against various bacterial species. Research into one such analogue, D-3263, has demonstrated notable efficacy, particularly against Gram-positive bacteria.

Studies have shown that D-3263 exhibits significant antibacterial and antibiofilm activities. nih.gov The minimum inhibitory concentrations (MICs) for this compound against Staphylococcus aureus and other Gram-positive bacteria like Enterococcus faecalis and Enterococcus faecium were found to be ≤ 50 µM. nih.gov Furthermore, D-3263 displayed bactericidal effects against clinical methicillin-resistant S. aureus (MRSA) strains at concentrations four times the MIC. nih.gov The compound's mechanism of action is believed to involve targeting the bacterial cell membrane and disrupting protein synthesis. nih.gov This is supported by findings that D-3263 increases the membrane permeability of S. aureus. nih.gov

Conversely, investigations into other 2,3-dihydro-1,4-benzodioxin derivatives have shown a lack of activity against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. beilstein-journals.org This suggests that the specific substitutions on the benzodioxin ring are critical for determining antibacterial efficacy.

While some complex heterocyclic compounds have shown activity against Mycobacterium tuberculosis, specific data for close analogues of this compound against this species are not extensively documented in the reviewed literature. nih.govnih.gov Dual-mechanism compounds designed to inhibit dihydrofolate reductase (DHFR) have demonstrated potency against M. tuberculosis and S. aureus, highlighting a potential, albeit structurally different, therapeutic design strategy. nih.gov

Table 1: Antibacterial Activity of D-3263 (a 2,3-dihydro-1,4-benzodioxin analogue)

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| S. aureus ATCC 29213 | 25 | 25 |

| S. aureus ATCC 43300 (MRSA) | 25 | 25 |

| E. faecalis ATCC 29212 | 25 | 50 |

Data sourced from a study on the antibacterial activity of D-3263. nih.gov

Antioxidant Mechanisms at the Molecular Level (e.g., Radical Scavenging)

The antioxidant properties of phenolic compounds, including those with a 2,3-dihydro-1,4-benzodioxin structure, are often attributed to their ability to scavenge free radicals. The primary mechanism for this activity is the donation of a hydrogen atom from the phenolic hydroxyl group to a radical, which neutralizes the radical and terminates oxidative chain reactions. nih.govfrontiersin.org

Theoretical studies using density functional theory (DFT) have been employed to investigate the thermodynamics of free radical scavenging by 1,3,4-oxadiazole (B1194373) derivatives that incorporate a 2,3-dihydrobenzo[b] nih.govup.ac.zadioxine moiety. nih.gov These computational analyses explore three primary mechanisms: nih.govmdpi.com

Hydrogen Atom Transfer (HAT): This is a direct pathway where the antioxidant donates a hydrogen atom to the free radical. The feasibility of this mechanism is often evaluated by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE value indicates a greater ease of hydrogen donation and thus higher antioxidant activity. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the antioxidant first donating an electron to the radical, followed by the transfer of a proton. The key parameters for this pathway are the adiabatic ionization potential (AIP) and proton dissociation enthalpy (PDE). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): In this pathway, the antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This mechanism is assessed using proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov

For the studied 2,3-dihydrobenzo[b] nih.govup.ac.zadioxine-bearing compounds, DFT studies indicate that in a vacuum, the HAT and SPLET mechanisms are the more efficient pathways for radical scavenging. nih.gov However, in an aqueous solution, the SET-PT mechanism becomes the dominant reaction pathway. nih.gov The presence of the hydroxyl group on the aromatic ring is fundamental to this radical-scavenging capability. frontiersin.orgmdpi.com

Table 2: Primary Molecular Mechanisms of Antioxidant Action

| Mechanism | Description | Key Parameters |

|---|---|---|

| HAT | Direct transfer of a hydrogen atom from the antioxidant to a free radical. | Bond Dissociation Enthalpy (BDE) |

| SET-PT | An electron is transferred, followed by a proton transfer. | Adiabatic Ionization Potential (AIP), Proton Dissociation Enthalpy (PDE) |

| SPLET | A proton is lost from the antioxidant, followed by an electron transfer from the resulting anion. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) |

Information compiled from theoretical studies on antioxidant mechanisms. nih.gov

Anti-inflammatory Mechanisms in Cellular Models

Analogues of this compound have demonstrated significant anti-inflammatory properties. Studies on structurally related 2H-1,4-benzoxazin-3(4H)-one derivatives in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells provide insight into the potential cellular mechanisms. nih.gov These compounds were found to significantly inhibit the production of key pro-inflammatory mediators. nih.govrsc.org

In these cellular models, the derivatives effectively reduced the release of nitric oxide (NO) and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response. nih.gov Furthermore, they decreased the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This broad inhibition of inflammatory markers points to a comprehensive modulatory effect on inflammatory signaling cascades.

Another analogue, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, has shown anti-inflammatory potency comparable to that of ibuprofen (B1674241) in an in vivo carrageenan-induced rat paw edema assay, further corroborating the anti-inflammatory potential of the benzodioxin scaffold. nih.gov

Table 3: Effects of Benzodioxin/Benzoxazinone Analogues on Inflammatory Markers in Cellular Models

| Inflammatory Marker | Effect Observed |

|---|---|

| Nitric Oxide (NO) | Production significantly reduced. nih.gov |

| iNOS (inducible nitric oxide synthase) | Expression inhibited. nih.gov |

| COX-2 (cyclooxygenase-2) | Expression inhibited. nih.gov |

| TNF-α (Tumor Necrosis Factor-alpha) | Production decreased. nih.gov |

| IL-6 (Interleukin-6) | Production decreased. nih.gov |

| IL-1β (Interleukin-1beta) | Production decreased. nih.gov |

Findings based on studies of structurally related compounds in LPS-stimulated microglial cells. nih.gov

Neurochemical Pathway Modulation

The anti-inflammatory actions of 2,3-dihydro-1,4-benzodioxin analogues in brain-resident immune cells, such as microglia, are indicative of their ability to modulate neurochemical pathways. Neuroinflammation is a critical process in the pathology of many neurodegenerative diseases, and its modulation represents a key therapeutic strategy.

Investigations into structurally similar compounds in microglial cell lines have revealed that their anti-inflammatory effects are linked to the modulation of specific signaling pathways. nih.gov One such crucial pathway is the Nrf2-HO-1 (Nuclear factor erythroid 2-related factor 2-Heme oxygenase-1) signaling pathway, which plays a vital role in the cellular response to oxidative stress and inflammation. nih.gov Studies have shown that these derivatives can significantly activate the Nrf2-HO-1 pathway. nih.gov This activation helps to reduce LPS-induced reactive oxygen species (ROS) production and alleviate microglial-mediated inflammation. nih.gov

By inhibiting the production of pro-inflammatory cytokines (like TNF-α and IL-6) and enzymes (iNOS, COX-2) while simultaneously activating protective pathways like Nrf2-HO-1, these compounds can effectively modulate the neurochemical environment, shifting it from a pro-inflammatory to a more resolved or neuroprotective state. nih.gov This modulation of microglial activity forms the basis of their potential utility in addressing neuroinflammatory conditions.

Structure Activity Relationship Sar Studies of 6 Ethyl 2,3 Dihydro 1,4 Benzodioxin 5 Ol Derivatives

Impact of Hydroxyl Group Substitution on Biological Interactions

The hydroxyl (–OH) group is a critical functional group in medicinal chemistry, capable of forming hydrogen bonds and significantly influencing a molecule's interaction with biological targets. nih.govresearchgate.net In derivatives of 2,3-dihydro-1,4-benzodioxin, the position and presence of a hydroxyl group on the benzene (B151609) ring can profoundly affect biological activity.

The hydroxyl group is a poor leaving group in substitution reactions. libretexts.orglibretexts.org However, its true impact lies in its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows it to form strong intermolecular hydrogen bonds with amino acid residues like asparagine and glutamine within a receptor's binding pocket. nih.gov This interaction can anchor the molecule in a specific orientation, enhancing binding affinity and, consequently, biological activity. nih.gov

For instance, studies on flavonoid derivatives, which often feature hydroxyl groups, have shown that the introduction of an –OH group can increase hydrogen bonding interactions with surrounding amino acids, potentially leading to increased inhibitory activity. nih.gov In the context of benzodioxin-related structures, a hydroxyl group on the aromatic ring, such as the 5-hydroxy group in the subject compound, is considered an activating group. libretexts.orglibretexts.org It donates electron density to the ring via resonance, which can enhance its interaction with electrophilic sites in a receptor. msu.eduyoutube.com Conversely, modification or removal of this hydroxyl group would be expected to significantly alter the binding mode and potency of the compound.

Influence of the Benzodioxin Ring System on Target Interaction

The 1,4-benzodioxin (B1211060) ring system is a key pharmacophore in many biologically active molecules. nih.gov This rigid, bicyclic structure serves as a scaffold, holding other functional groups in a defined spatial arrangement, which is crucial for precise interaction with a biological target. eurekaselect.comresearchgate.net The oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, further contributing to the binding affinity.

The relative planarity of the 1,4-benzodioxin template is a significant feature. researchgate.net However, studies have explored replacing this system with more flexible rings, such as a 1,4-dioxane (B91453) ring, to investigate the impact on conformational freedom and receptor selectivity. researchgate.net In one such study, replacing the benzodioxane moiety with a 1,4-dioxane ring led to compounds with altered selectivity profiles, highlighting the importance of the fused benzene ring for specific receptor interactions. researchgate.net The 2,3-dihydro-1,4-benzodioxin core has been specifically utilized in the development of inhibitors for targets like 5-lipoxygenase, indicating its utility in designing agents for inflammatory diseases. eurekaselect.com

Role of Chirality at the Dioxane Unit on Biological Activity

The introduction of a substituent on the dioxane portion of the 2,3-dihydro-1,4-benzodioxin ring can create a stereogenic center, leading to (R) and (S) enantiomers. Chirality often plays a pivotal role in the biological activity of drugs, as stereoisomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like receptors and enzymes.

Research on 1,4-benzodioxan-related compounds has demonstrated that the stereochemistry of the dioxane unit significantly affects selectivity for receptor subtypes. nih.gov For example, in a series of compounds related to the α1-adrenoreceptor antagonist WB 4101, modifications to the dioxane ring and the resulting stereochemistry were critical for affinity and selectivity. nih.gov Similarly, in a class of FtsZ inhibitors featuring a benzodioxane–benzamide (B126) structure, the generation of a second stereogenic center by adding a substituent on the linker between the two main moieties led to the isolation of distinct erythro and threo isomers with differing activities. mdpi.comnih.gov This underscores the principle that the three-dimensional arrangement of atoms is fundamental to the molecule's ability to fit correctly into its binding site.

Effects of Benzene Ring Substitutions on Receptor Subtype Selectivity

Substituents on the benzene portion of the benzodioxin ring system have a profound effect on the molecule's electronic properties and steric profile, which in turn governs its reactivity and selectivity for different receptor subtypes. libretexts.orgmsu.edu The nature, position, and size of these substituents can fine-tune the compound's interaction with its biological target.

Electron-donating groups (e.g., -OH, -OR, alkyl groups) and electron-withdrawing groups (e.g., -NO2, -CN) alter the electron density of the aromatic ring, influencing how it interacts with the receptor. libretexts.orglibretexts.org For example, an electron-donating group like the hydroxyl or ethyl group on the parent compound generally activates the ring towards electrophilic substitution. libretexts.org

Studies on 1,4-benzodioxan derivatives have shown that specific substitutions can dramatically shift selectivity between different α1-adrenoreceptor subtypes (α1A, α1B, α1D). researchgate.netnih.gov For instance, certain structural modifications on the prototype WB 4101 resulted in compounds with high affinity and selectivity for the α1a-adrenoreceptor subtype, while a different substitution pattern led to a derivative that was a selective α1d antagonist. nih.gov This demonstrates that even minor changes to the substitution pattern on the benzene ring can be a powerful strategy for developing receptor subtype-selective ligands.

Table 1: Impact of Benzene Ring Substitution on α1-Adrenoreceptor Subtype Affinity (Ki, nM) This table is representative of SAR findings for the broader 1,4-benzodioxan class, as detailed data for the specific subject compound is not publicly available. Data is derived from studies on related antagonists.

| Compound/Substitution Pattern | α1A Affinity (Ki, nM) | α1B Affinity (Ki, nM) | α1D Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| WB 4101 (Prototype) | 0.18 | 1.0 | 0.36 | nih.gov |

| Derivative A (Modified Dioxane) | 0.43 | 4.8 | 1.2 | nih.gov |

| Derivative B (Aromatic Substituted) | 110 | 1200 | 11 | nih.gov |

Linker Functionalization and its Influence on Biological Profiles

Studies on benzodioxane-benzamide FtsZ inhibitors have explored how the length of the linker connecting the benzamide and benzodioxane moieties affects activity. nih.gov It was found that a two-carbon (ethylenoxy) linker provided a good balance of flexibility, allowing for optimal binding of both aromatic parts of the molecule within the target's binding pocket. nih.govmdpi.com Introducing a hydroxyl group onto this linker was also investigated. mdpi.comnih.gov While this substitution only slightly affected the antimicrobial activity, it provided a valuable chemical handle for the future development of prodrugs or for attaching probes to study the molecule's mechanism of action. mdpi.comnih.gov

Advanced Applications and Chemical Biology Probes Based on 6 Ethyl 2,3 Dihydro 1,4 Benzodioxin 5 Ol Scaffold

Development of Chemical Biology Probes for Target Identification

There is currently no available research detailing the development and use of chemical biology probes derived from 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol for the purpose of target identification. The design of a chemical probe typically involves modifying a bioactive molecule with a reporter tag (e.g., a fluorescent dye, biotin, or a photoaffinity label) to enable the detection and identification of its biological targets. The synthesis and application of such probes require a foundational understanding of the biological activity and molecular targets of the parent compound. As this information is not presently available for this compound, the development of related chemical biology probes has not been documented.

Integration into Proteolysis-Targeting Chimeras (PROTACs)

The integration of this compound into Proteolysis-Targeting Chimeras (PROTACs) has not been reported in the scientific literature. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The design of a PROTAC requires a ligand that binds to the target protein of interest. Without established biological targets for this compound, its incorporation into a PROTAC as a target-binding moiety is not feasible.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Ethyl-2,3-dihydro-1,4-benzodioxin-5-ol, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, derivatives of benzodioxin analogs often utilize dioxane as a solvent under alkaline conditions (e.g., KOH in dioxane for ring closure) . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity. PubChem-derived InChI keys and IUPAC naming conventions ensure consistency in structural reporting .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., ethyl group signals at δ ~1.2 ppm for CH₃ and δ ~2.5–3.0 ppm for CH₂) and aromatic protons in the benzodioxin ring .

- FT-IR : Validates functional groups (e.g., hydroxyl stretch at ~3200–3500 cm⁻¹, C-O-C in dioxin at ~1250 cm⁻¹) .

- High-Resolution MS : Confirms molecular weight and fragmentation patterns, critical for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .

- Temperature Control : Exothermic reactions (e.g., cyclization) require gradual heating (e.g., 60–80°C) to avoid side products .

- Catalyst Use : Alkaline catalysts (e.g., KOH) improve nucleophilic substitution efficiency .

- Design of Experiments (DoE) : Statistical tools like factorial design systematically test variables (e.g., molar ratios, reflux time) to maximize yield .

Q. How should researchers address contradictory data in pharmacological studies of benzodioxin derivatives?

- Methodological Answer :

- Multi-Assay Validation : Use orthogonal assays (e.g., in vitro enzyme inhibition, cell viability, in vivo models) to cross-validate bioactivity .

- Statistical Rigor : Apply ANOVA or non-parametric tests to assess significance of discrepancies. For example, conflicting cytotoxicity results may arise from cell-line-specific sensitivity .

- Data Falsification Checks : Implement protocols for detecting outliers (e.g., Grubbs' test) and validate instrumentation calibration to rule out technical errors .

Q. What computational methods are effective for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases, GPCRs). For example, benzodioxin derivatives with nitro groups show enhanced binding to thiazole-containing enzymes .

- QSAR Modeling : Correlates substituent effects (e.g., ethyl vs. methoxy groups) with activity trends using regression analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.